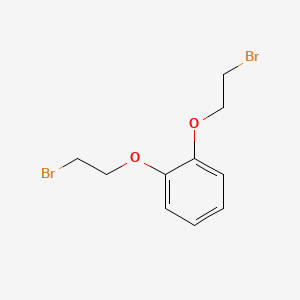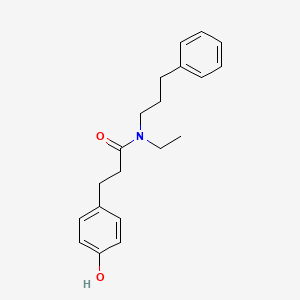
4-Hydroxy 3-Keto Alverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.
Comparación Con Compuestos Similares
Alverine: The parent compound, primarily used for its spasmolytic effects.
4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.
3-Keto Alverine: A ketone derivative with distinct chemical behavior.
Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.
Propiedades
Número CAS |
142047-96-9 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
Clave InChI |
VLBAKTXSBQAVGD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
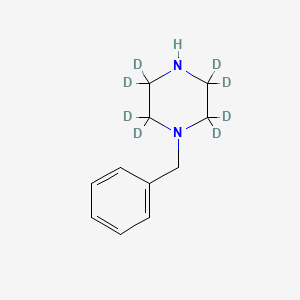

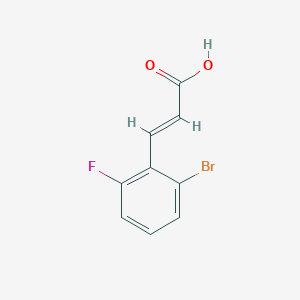
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
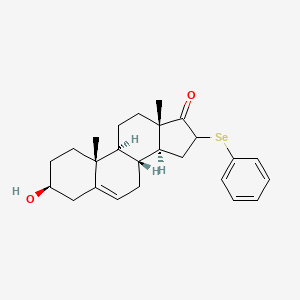

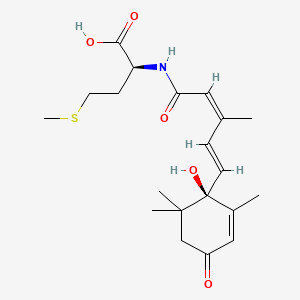
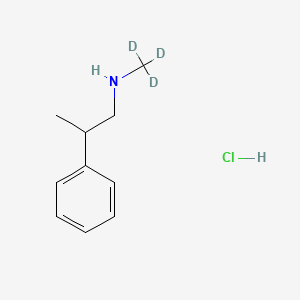
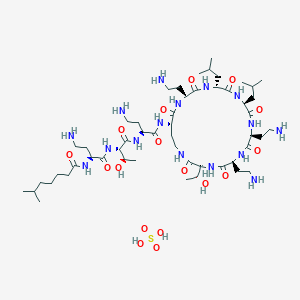
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
